molecular formula C8H6F2O3 B3025525 2,4-Difluorophenylglyoxal hydrate CAS No. 1049754-94-0

2,4-Difluorophenylglyoxal hydrate

Cat. No. B3025525
M. Wt: 188.13 g/mol
InChI Key: BILNRTMGRXGXSV-UHFFFAOYSA-N
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Description

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of biologically active 1,2,4-triazine derivatives and also serves as a pharmaceutical intermediate .


Molecular Structure Analysis

The SMILES string of 2,4-Difluorophenylglyoxal hydrate is [H]O [H].FC1=C (C=CC (F)=C1)C (C ([H])=O)=O . The InChI code is 1S/C8H4F2O2.H2O/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-4H;1H2 .


Physical And Chemical Properties Analysis

2,4-Difluorophenylglyoxal hydrate is a solid compound . Its boiling point is 60-64°C (under Torr pressure) and its melting point is 52-54°C .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNRTMGRXGXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382025
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylglyoxal hydrate

CAS RN

79784-36-4
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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